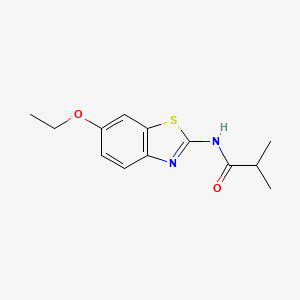

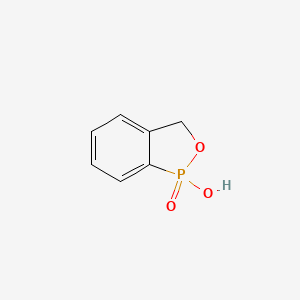

1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide is a useful research compound. Its molecular formula is C7H7O3P and its molecular weight is 170.104. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of benzoxaphosphole 1-oxides through transition-metal-free methods illustrates the compound's utility in preparing organophosphorus compounds found in natural products and materials. An efficient three-component reaction involving aryne, phosphites, and ketones has been developed to synthesize a variety of benzoxaphosphole 1-oxides, showcasing broad functional group tolerance and moderate to good yields (H. Jeong et al., 2022).

Catalytic Applications

Benzoxaphosphole derivatives have demonstrated efficiency in catalytic processes, such as the Suzuki–Miyaura coupling reactions. The study involving sterically hindered selenoether ligands and palladium(II) complexes as catalysts highlights the potential of organophosphorus compounds in enhancing the efficacy of these coupling reactions under various conditions (Umesh Kumar et al., 2014).

Material Science and Supercapacitors

In material science, the exploration of graphene hydroxide with giant pores for use in supercapacitors reveals the broader impact of organophosphorus chemistry in developing advanced materials. The transformation of graphene oxide to graphene hydroxide, with an emphasis on generating more hydroxyl groups and creating a three-dimensionally networked structure, showcases the innovative application of chemical modification techniques to enhance material properties for energy storage applications (Dongwook Lee and Jiwon Seo, 2014).

Environmental Chemistry and Oxidation Processes

The oxidation of industrial chemicals in environmental contexts, such as benzotriazole and benzothiazole, underscores the importance of organophosphorus compounds in environmental chemistry. Studies on the kinetics and formation of transformation products during photochemical processes provide valuable insights into the degradation pathways and potential environmental impacts of these substances (Ewa Borowska et al., 2016).

Inhibitory Activity in Medicinal Chemistry

The synthesis of 3H-1,2-benzoxaphosphepine 2-oxides and their evaluation as selective inhibitors of human carbonic anhydrase isoforms highlight the potential medicinal applications of benzoxaphosphole derivatives. These compounds exhibit significant selectivity and inhibitory activity against tumor-associated isoforms, demonstrating their relevance in the development of novel therapeutic agents (Aleksandrs Pustenko et al., 2022).

Properties

IUPAC Name |

1-hydroxy-3H-2,1λ5-benzoxaphosphole 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3P/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGRDCRATLPRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2P(=O)(O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-3-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671313.png)

![4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2671323.png)

![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B2671325.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2671328.png)

![1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2671329.png)